2-Bromo-1,3-dimethyl-4-nitrobenzene

Vue d'ensemble

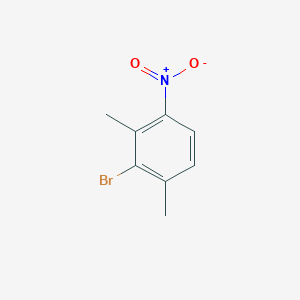

Description

2-Bromo-1,3-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-dimethyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Bromination: The addition of a bromine atom to the benzene ring using bromine in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Substitution: Formation of compounds like 2-azido-1,3-dimethyl-4-nitrobenzene.

Reduction: Formation of 2-bromo-1,3-dimethyl-4-aminobenzene.

Oxidation: Formation of 2-bromo-1,3-dimethyl-4-nitrobenzoic acid.

Applications De Recherche Scientifique

Synthesis Applications

2-Bromo-1,3-dimethyl-4-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. It can be used in:

- Nucleophilic Substitution Reactions : The bromine atom in this compound can be substituted by various nucleophiles, allowing for the creation of diverse derivatives. This property is particularly useful in synthesizing more complex molecules for pharmaceuticals and agrochemicals .

Example Synthesis Pathway

A notable synthesis pathway involves the reaction of this compound with pyrrolidine in 1,4-dioxane under specific conditions:

- Yield : 5.5%

- Conditions : Heated at 100 °C for 18 hours under an inert atmosphere followed by heating at 110 °C for 4 hours .

Biological Applications

Recent studies have highlighted the biological activities of this compound:

- Antifungal Activity : Research has indicated that derivatives of this compound exhibit antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) tests demonstrated its potential effectiveness as a therapeutic agent .

Case Study: Antifungal Properties

In a study investigating antifungal properties, the compound was tested against Candida albicans with promising results indicating significant antifungal activity. The molecular docking studies further suggested favorable interactions between the compound and fungal proteins, enhancing its potential as a lead compound for drug development .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Dyes and Pigments : Due to its nitro group and bromine atom, it can be used in the synthesis of dyes and pigments for textiles and plastics.

- Pharmaceuticals : Its derivatives are being explored for their potential use in developing new drugs, particularly those targeting fungal infections or other microbial pathogens.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis | Intermediate for nucleophilic substitution reactions to create diverse organic compounds. |

| Biological Activity | Exhibits antifungal properties against Candida albicans, with potential for drug development. |

| Industrial Uses | Used in the production of dyes, pigments, and pharmaceuticals targeting microbial infections. |

Mécanisme D'action

The mechanism of action of 2-Bromo-1,3-dimethyl-4-nitrobenzene involves electrophilic aromatic substitution reactions. The bromine atom and nitro group on the benzene ring influence the reactivity and orientation of further substitutions. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles, while the bromine atom directs incoming substituents to the ortho and para positions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-nitrobenzene: Similar structure but lacks the methyl groups.

2-Bromo-1,4-dimethyl-3-nitrobenzene: Similar structure with different positions of substituents.

1,3-Dimethyl-4-nitrobenzene: Lacks the bromine atom.

Uniqueness

2-Bromo-1,3-dimethyl-4-nitrobenzene is unique due to the specific arrangement of its substituents, which affects its reactivity and applications. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents on the benzene ring provides a unique balance of reactivity, making it a valuable compound in various chemical syntheses and research applications.

Activité Biologique

2-Bromo-1,3-dimethyl-4-nitrobenzene is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO and a molecular weight of approximately 230.06 g/mol. Its structure includes a bromine atom and a nitro group attached to a benzene ring with two methyl groups, which contributes to its lipophilicity and potential for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of cytochrome P450 enzymes, especially CYP1A2. This inhibition can significantly impact drug metabolism and pharmacokinetics, raising concerns about drug-drug interactions when co-administered with other medications metabolized by the same enzyme system.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2, affecting drug metabolism | |

| Lipophilicity | Facilitates membrane permeability | |

| Interaction with Biomolecules | Forms covalent bonds with nucleophilic sites on enzymes | |

| Modulation of Gene Expression | Alters transcription factor activity |

The primary mechanism by which this compound exerts its biological effects is through its interactions with various enzymes and proteins:

- Enzyme Inhibition : The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on cytochrome P450 enzymes. This interaction leads to enzyme inhibition, which can disrupt normal metabolic processes.

- Cellular Signaling : It influences cellular functions by altering signaling pathways and gene expression. For example, it can inhibit specific kinases that play critical roles in cellular signaling networks.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytochrome P450 Studies : A study demonstrated that this compound effectively inhibits CYP1A2 activity in vitro. This finding suggests potential implications for drug interactions in clinical settings.

- Toxicology Assessments : Animal model studies indicate that at higher doses, the compound can lead to significant toxicity characterized by enzyme inhibition and disruption of normal cellular processes. Lower doses exhibited minimal toxicity but still affected biochemical pathways.

- Metabolic Pathways : Research into the metabolic pathways of this compound revealed that it undergoes biotransformation via cytochrome P450 enzymes, resulting in metabolites that may exhibit different biological activities compared to the parent compound.

Table 2: Summary of Case Studies

| Study Focus | Findings | References |

|---|---|---|

| Cytochrome P450 Inhibition | Significant inhibition of CYP1A2 activity | |

| Toxicity in Animal Models | Dose-dependent toxicity observed | |

| Metabolic Pathways | Biotransformation leads to varied metabolite profiles |

Propriétés

IUPAC Name |

2-bromo-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZIUZUDLBDCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496214 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-25-4 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.